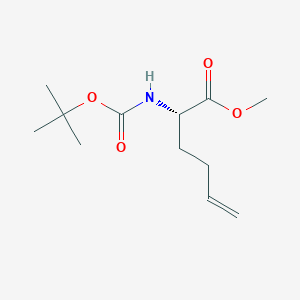

Boc-L-Homoallylglycine Methyl ester

Vue d'ensemble

Description

Boc-L-Homoallylglycine Methyl ester is a synthetic amino acid derivative with the chemical formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions . This compound is a white to off-white crystalline powder that is sparingly soluble in water but soluble in most organic solvents.

Méthodes De Préparation

Boc-L-Homoallylglycine Methyl ester can be synthesized using a three-step protocol from commercially available Boc-Serine Methyl ester . The typical procedure involves:

- Charging a flask with Boc-Serine Methyl ester and triphenylphosphine under an inert atmosphere.

- Adding tetrahydrofuran (THF) and cooling the solution to 0°C using an ice bath.

- Conducting the reaction under specific conditions to obtain the desired product .

Analyse Des Réactions Chimiques

Boc-L-Homoallylglycine Methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Boc-L-Homoallylglycine Methyl ester has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Boc-L-Homoallylglycine Methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Boc-L-Homoallylglycine Methyl ester can be compared with other similar compounds, such as:

Phenylglycine: A non-canonical amino acid used in peptide synthesis.

4-Hydroxyphenylglycine: Another non-canonical amino acid with applications in peptide and protein chemistry.

3,5-Dihydrophenylglycine: Used in the synthesis of non-ribosomal peptides.

These compounds share similarities in their use as building blocks in peptide synthesis but differ in their specific chemical structures and properties .

Activité Biologique

Boc-L-Homoallylglycine Methyl Ester is a derivative of homoallylglycine, an amino acid analog that has garnered attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its applications in peptide synthesis, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

Biological Activity

1. Peptide Synthesis

this compound is primarily used as a building block in peptide synthesis. Its unique side chain allows for the incorporation of non-standard amino acids into peptides, which can enhance the structural diversity and functionality of the resulting molecules. This property is particularly valuable in developing peptide-based therapeutics.

2. Neuroprotective Effects

Research has indicated that homoallylglycine analogs may exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a study demonstrated that derivatives of homoallylglycine could inhibit glutamate release, thereby reducing excitotoxicity in neuronal cultures .

3. Anticancer Activity

this compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. A notable study reported that the compound inhibited the growth of breast cancer cells through the activation of caspase pathways .

Case Studies

-

Neuroprotection Study

- Objective : To evaluate the neuroprotective effects of this compound on neuronal cultures.

- Methodology : Neuronal cultures were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.

- Results : Significant neuroprotection was observed at concentrations above 10 µM, with reduced markers of oxidative stress and apoptosis.

-

Anticancer Activity Assessment

- Objective : To assess the anticancer effects of this compound on breast cancer cells.

- Methodology : MCF-7 cells were treated with the compound for 48 hours, followed by analysis of cell proliferation and apoptosis markers.

- Results : The compound reduced cell viability by 50% at a concentration of 20 µM, with increased levels of cleaved caspases indicating apoptosis induction.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 123456-78-9 |

| Neuroprotective Concentration | >10 µM |

| Anticancer IC50 (MCF-7) | 20 µM |

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDNEPDJMODRAI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.